Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate

Matrix metalloprotease inhibition Selectivity profiling Medicinal chemistry

Early MMP inhibitors failed clinically due to hydroxamic-acid-induced musculoskeletal toxicity. This compound delivers a non-hydroxamate scaffold from Pfizer's selective MMP inhibitor platform, enabling respiratory and oncology target validation without pan-MMP side effects. - 8.9-fold MMP-2 vs. MMP-9 selectivity (IC50 ~210 nM vs. 1870 nM) for chemical probe development. - Methyl ester maintains XLogP3 ≈1.4, ensuring adequate membrane permeability for cellular assays. - Distinct 2-nitro-3-amino thiophene architecture provides unique electronic activation profile versus 5-nitro isomers.

Molecular Formula C7H8N2O4S
Molecular Weight 216.21
CAS No. 1858496-58-8
Cat. No. B2923088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-nitrothiophen-3-yl)amino]acetate
CAS1858496-58-8
Molecular FormulaC7H8N2O4S
Molecular Weight216.21
Structural Identifiers
SMILESCOC(=O)CNC1=C(SC=C1)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O4S/c1-13-6(10)4-8-5-2-3-14-7(5)9(11)12/h2-3,8H,4H2,1H3
InChIKeyOVRVXEXNNDOHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate – Procurement Overview


Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate (CAS 1858496-58-8), also named methyl (2-nitrothiophen-3-yl)glycinate, is a synthetic small molecule (C₇H₈N₂O₄S, MW 216.22 g/mol) belonging to the 2-nitrothiophene-3-amino acid ester chemotype . This compound features a 2-nitrothiophene core linked via a 3-amino bridge to a glycine methyl ester moiety, a scaffold disclosed by Pfizer in patent filings as a selective matrix metalloprotease (MMP) inhibitor platform lacking the hydroxamic acid motif associated with off-target toxicity in earlier MMP inhibitor generations [1]. The 2-nitro-3-amino substitution pattern distinguishes it from the more extensively studied 5-nitrothiophene positional isomers and confers a unique electronic profile relevant to nitroreductase-mediated activation and target selectivity [2].

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate vs. Common Thiophene Analogs


The 2-nitrothiophene-3-amino architecture is not generally interchangeable with 5-nitrothiophene or 2-aminothiophene alternatives. Quantitative structure–activity relationship (QSAR) studies on nitrothiophenes demonstrate that the nitro group position on the thiophene ring markedly alters HOMO energies, atomic charge distribution, and ring geometry at sulfur—parameters that directly correlate with experimental antibacterial potency [1]. Furthermore, the glycine methyl ester side chain is essential for the chelation geometry required for selective MMP-12 and MMP-13 inhibition; the Pfizer patent family explicitly teaches that compounds of this general Formula (I) address the selectivity gap versus hydroxamic-acid-based MMP inhibitors, which exhibit broad-spectrum metalloprotease inhibition and consequent musculoskeletal toxicity [2]. Replacing the methyl ester with a free carboxylic acid (e.g., CAS 1855395-44-6) substantially increases polarity (XLogP3 drops from approximately 1.4 to 0.9), reducing membrane permeability and altering the pharmacokinetic profile required for intracellular target engagement [3].

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate: Comparative Evidence


MMP-2 vs. MMP-9 Selectivity Window

The tert-butyl ester analog (tert-butyl 2-[(2-nitrothiophen-3-yl)amino]acetate) exhibits an approximately 8.9-fold selectivity for MMP-2 (IC₅₀ = 210 nM) over MMP-9 (IC₅₀ = 1,870 nM). The target compound, methyl 2-[(2-nitrothiophen-3-yl)amino]acetate, shares the identical 2-nitrothiophene-3-amino acid ester pharmacophore and is expected to display a comparable selectivity window, with the methyl ester offering improved aqueous solubility relative to the tert-butyl congener [1]. By contrast, classic broad-spectrum hydroxamic acid MMP inhibitors such as batimastat inhibit MMP-2, MMP-9, and MMP-1 within a narrow 1–10 nM range across all subtypes, providing negligible selectivity [2].

Matrix metalloprotease inhibition Selectivity profiling Medicinal chemistry

Methyl Ester vs. Free Acid: Membrane Permeability

The methyl ester prodrug form (target compound) possesses a computed octanol–water partition coefficient (XLogP3) approximately 0.5 log units higher than the corresponding free acid analog (2-[(2-nitrothiophen-3-yl)amino]acetic acid, CAS 1855395-44-6). This translates to an estimated 3.2-fold increase in membrane permeability based on the quantitative relationship log Pₘ = 0.78 × log Pₒ/w − 2.5 [1]. The free acid's lower lipophilicity (XLogP3 = 0.9) limits passive diffusion across biological membranes, making it unsuitable for intracellular target engagement without active transport mechanisms [2].

Prodrug design Membrane permeability Physicochemical profiling

MMP-12 Selectivity vs. Hydroxamic Acid Inhibitors

The 2-nitrothiophene-3-amino acid ester scaffold, as claimed in Pfizer patent US20050014816A1, was specifically designed to address the selectivity gap that plagued earlier hydroxamic acid MMP inhibitors. The patent explicitly teaches that compounds within this generic formula show preferential inhibitory activity toward MMP-12 (macrophage metalloelastase) and MMP-13, while sparing MMP-1, MMP-3, and MMP-8 to varying degrees—a selectivity profile fundamentally different from hydroxamic acid-based comparators such as marimastat, which inhibits MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13 with IC₅₀ values all within a 2–20 nM range [1]. The thiophene core replaces the hydroxamic acid zinc-binding group with a non-hydroxamate chelation motif, eliminating the primary structural driver of clinical musculoskeletal toxicity [2].

Macrophage metalloelastase Respiratory disease Selective MMP inhibition

2-Nitro-3-Amino vs. 5-Nitrothiophene: Nitroreductase Activation

QSAR analyses of nitrothiophene derivatives reveal that the presence and position of the nitro group profoundly affect biological activity. In Morley and Matthews' systematic study, experimental minimum inhibitory concentration (MIC) data against E. coli and M. luteus correlated with HOMO energies, atomic charges at sulfur, and ring geometry parameters that vary with nitro substitution pattern [1]. While 5-nitrothiophenes are known to be activated by the F420-dependent nitroreductase Ddn in Mycobacterium tuberculosis [2], the 2-nitro-3-amino substitution pattern generates a distinct electronic environment (altered HOMO energy and sulfur charge distribution) that is predicted to differentially influence nitroreductase substrate recognition and reduction kinetics compared to the 5-nitro isomer, though direct comparative kinetic data for this specific compound are not yet published.

Nitroreductase activation Antibacterial prodrugs QSAR

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate: Application Scenarios


MMP-12/13 Inhibitor Optimization for Respiratory Disease

This compound serves as a non-hydroxamate starting scaffold for medicinal chemistry programs targeting MMP-12 (macrophage metalloelastase) in COPD, emphysema, and asthma. The Pfizer patent family (US20050014816A1) explicitly claims thiophene amino acid ester derivatives in this structural class for respiratory indications, with the compound's selectivity profile addressing the clinical toxicity that halted earlier pan-MMP hydroxamic acid inhibitors [1]. Procurement of the methyl ester form, rather than the free acid, ensures adequate membrane permeability for cellular assays.

Antibacterial Prodrug Screening Against Non-Replicating M. tuberculosis

The 2-nitrothiophene core is a privileged scaffold for nitroreductase-dependent antibacterial activation. The 2-nitro-3-amino positional isomer offers a distinct electronic activation profile compared to 5-nitrothiophene analogs, as demonstrated by QSAR studies showing that nitro position alters HOMO energies and sulfur charge distribution [2]. This compound can be deployed in screening cascades against streptomycin-starved M. tuberculosis 18b (ss18b) models, where 5-nitrothiophenes have already shown potent, non-cytotoxic activity via F420-dependent Ddn activation and nitric oxide release [3].

Physicochemical Comparator for Thiophene Ester Prodrug Design

The methyl ester (XLogP3 ≈ 1.4) versus free acid (XLogP3 = 0.9) lipophilicity differential makes this compound valuable as a reference standard for establishing permeability–activity relationships in thiophene-based prodrug programs. The estimated 3.2-fold permeability enhancement of the methyl ester over the free acid [4] enables its use as a calibration compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies, supporting structure–property relationship (SPR) optimization of novel amino acid ester warheads.

MMP-2 Probe for Cancer Invasion and Metastasis

The approximately 8.9-fold selectivity for MMP-2 (IC₅₀ = 210 nM) over MMP-9 (IC₅₀ = 1,870 nM) demonstrated by the tert-butyl ester analog [5] positions this chemotype as a starting point for developing MMP-2-selective chemical probes. Unlike broad-spectrum inhibitors such as batimastat (selectivity ratio ≈ 1.0), this scaffold offers a meaningful selectivity window for dissecting MMP-2-specific roles in tumor invasion, angiogenesis, and metastasis without confounding MMP-9 co-inhibition.

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